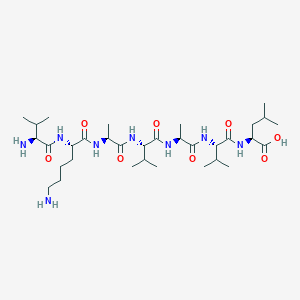
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene is an organic compound characterized by a cyclohexane ring substituted with two methyl groups at positions 1 and 4, and a benzene ring substituted with two methyl groups at positions 3 and 5
Preparation Methods
The synthesis of 1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene typically involves the following steps:
Cyclohexane Derivative Preparation: The cyclohexane ring is first prepared with methyl groups at positions 1 and 4. This can be achieved through catalytic hydrogenation of the corresponding diene or through Grignard reactions involving cyclohexanone derivatives.
Benzene Derivative Preparation: The benzene ring with methyl groups at positions 3 and 5 can be synthesized through Friedel-Crafts alkylation of benzene using methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the cyclohexane and benzene derivatives. This can be done through a variety of methods, including cross-coupling reactions using palladium catalysts.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene has several scientific research applications:
Chemistry: It is used as a model compound in studies of steric effects and conformational analysis of disubstituted cyclohexanes.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as a precursor or intermediate in the development of pharmaceuticals.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals, including fragrances and polymers.
Mechanism of Action
The mechanism by which 1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects.
Comparison with Similar Compounds
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene can be compared with other disubstituted cyclohexanes and benzene derivatives:
1,2-Dimethylcyclohexane: Similar in structure but with methyl groups at positions 1 and 2, leading to different steric interactions and conformational preferences.
1,3-Dimethylcyclohexane: Methyl groups at positions 1 and 3 result in different chemical reactivity and stability.
1,4-Dimethylbenzene (p-Xylene): Lacks the cyclohexane ring, making it more planar and affecting its chemical properties and applications.
The uniqueness of this compound lies in its combined cyclohexane and benzene structure, offering a distinct set of chemical and physical properties.
Properties
CAS No. |
922512-04-7 |
|---|---|
Molecular Formula |
C16H24 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1-(1,4-dimethylcyclohexyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H24/c1-12-5-7-16(4,8-6-12)15-10-13(2)9-14(3)11-15/h9-12H,5-8H2,1-4H3 |
InChI Key |
TYRJKGNJZBJNFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B14184505.png)
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline](/img/structure/B14184511.png)
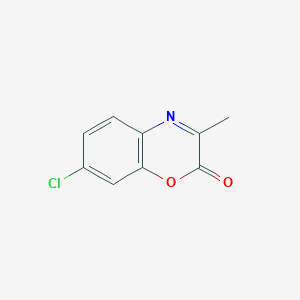
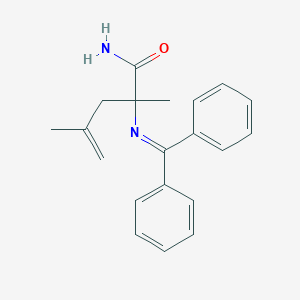
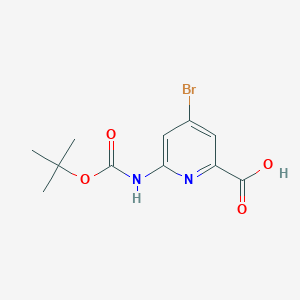
![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
![4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14184537.png)
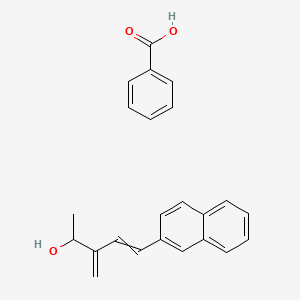
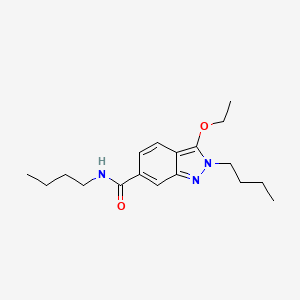
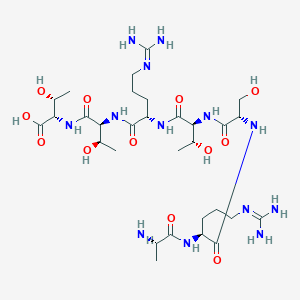
![N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine](/img/structure/B14184549.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)

